molecular formula C15H12N2O3S B2626412 Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate CAS No. 864940-47-6

Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate

Cat. No.: B2626412
CAS No.: 864940-47-6
M. Wt: 300.33
InChI Key: NACVPLUTYGVDBA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a cyanobenzamido group, and a carboxylate group attached to the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate are not fully understood yet. Thiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of this compound on cells and cellular processes are currently unknown. Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction typically requires the presence of a base and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Uniqueness

Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is unique due to the presence of the cyanobenzamido group, which imparts distinct chemical and biological properties. This group enhances its potential as an antimicrobial and anticancer agent compared to other thiophene derivatives .

Biological Activity

Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry and agrochemicals. This article provides an overview of its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a cyanobenzamide group. This structural arrangement is significant for its biological interactions, as the functional groups can engage in various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the cyanobenzamido group suggests potential for hydrogen bonding and hydrophobic interactions, which may enhance binding affinity to biological targets.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation: It might act as an agonist or antagonist at specific receptor sites, influencing cellular signaling cascades.

1. Antioxidant Activity

Studies indicate that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown up to 56.9% inhibition in nitric oxide scavenging assays, comparable to standard antioxidants like ascorbic acid .

2. Antimicrobial Activity

The compound has also demonstrated notable antimicrobial effects against various bacterial strains. For example, derivatives showed inhibition zones comparable to standard antibiotics like streptomycin against E. coli and S. aureus, indicating potential as an antibacterial agent .

Comparative Studies

A comparison with similar compounds reveals unique biological profiles based on structural variations:

Compound NameStructureAntioxidant Activity (%)Antibacterial Activity (Zone of Inhibition mm)
This compoundStructure56.9E.coli: 15; S.aureus: 17
Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylateStructure52.7E.coli: 16; S.aureus: 15
Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamateStructure48.9E.coli: 14; S.aureus: 16

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant potential of thiophene derivatives, this compound was evaluated alongside other compounds. The results indicated that modifications in the thiophene structure significantly affect antioxidant capacity, highlighting the importance of functional groups in determining biological activity .

Case Study 2: Antibacterial Screening

A series of antibacterial tests were conducted where the compound exhibited varying degrees of effectiveness against gram-positive and gram-negative bacteria. The data suggested that the presence of the carboxamide group enhances antibacterial properties compared to other substituents like nitrile or ethyl ester .

Properties

IUPAC Name

ethyl 2-[(4-cyanobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-2-20-15(19)12-7-8-21-14(12)17-13(18)11-5-3-10(9-16)4-6-11/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACVPLUTYGVDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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